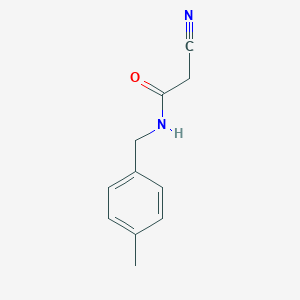
3,4-dichloro-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-propylbenzamide (DCPB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DCPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 234.13 g/mol. This compound is also known as N-(3,4-dichlorophenyl)propionamide and has the chemical formula C10H10Cl2NO.
Wirkmechanismus
DCPB exerts its effects by binding to the TRPV1 receptor and preventing the influx of calcium ions into the cell. This results in the inhibition of the downstream signaling pathways that are activated by the TRPV1 receptor. DCPB has been shown to be a highly selective antagonist of the TRPV1 receptor, with minimal effects on other ion channels.
Biochemische Und Physiologische Effekte
DCPB has been shown to have a number of biochemical and physiological effects in various experimental models. In animal studies, DCPB has been shown to reduce the perception of pain and temperature, indicating its potential as a therapeutic agent for the treatment of pain. DCPB has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the TRPV1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DCPB in laboratory experiments is its high selectivity for the TRPV1 receptor. This allows for the investigation of the specific role of this receptor in various physiological processes. However, one of the limitations of using DCPB is its relatively low potency compared to other TRPV1 antagonists. This may limit its effectiveness in certain experimental models.
Zukünftige Richtungen
There are several potential directions for future research on DCPB. One area of interest is the investigation of the role of the TRPV1 receptor in various disease states, such as chronic pain and inflammation. Additionally, the development of more potent TRPV1 antagonists based on the structure of DCPB may lead to the development of more effective therapeutic agents for the treatment of pain and other conditions. Finally, the investigation of the effects of DCPB on other ion channels and receptors may lead to a better understanding of its mechanisms of action and potential applications in scientific research.
Synthesemethoden
DCPB can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with propionyl chloride followed by the reduction of the resulting intermediate with sodium borohydride. This process results in the formation of DCPB with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
DCPB has been extensively studied for its potential applications in scientific research. One of the primary uses of DCPB is as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is involved in the perception of pain and temperature. By blocking the TRPV1 receptor, DCPB can be used to investigate the role of this receptor in various physiological processes.
Eigenschaften
CAS-Nummer |
16505-79-6 |
|---|---|
Produktname |
3,4-dichloro-N-propylbenzamide |
Molekularformel |
C10H11Cl2NO |
Molekulargewicht |
232.1 g/mol |
IUPAC-Name |
3,4-dichloro-N-propylbenzamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
JGGLHTRYIITBNL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Andere CAS-Nummern |
16505-79-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)







![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)

![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)

![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
